3-Methyl-3-o-tolylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-(2-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJONEDEYRAZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Retrosynthetic Analysis and Forward Synthetic Design for 3 Methyl 3 O Tolylbutanoic Acid
Identification of Key Disconnections and Precursor Scaffolds
Retrosynthetic analysis involves the deconstruction of the target molecule into simpler, readily available starting materials. This process identifies key bond disconnections that form the basis of a synthetic plan. For 3-methyl-3-o-tolylbutanoic acid, several logical disconnections can be proposed.
The primary disconnection strategies focus on the formation of the carbon skeleton, particularly the bonds connected to the quaternary C3 carbon.
Aryl-C3 Bond Disconnection: This is a common strategy for aryl-substituted compounds. Breaking the bond between the o-tolyl group and the butanoic acid backbone suggests an aromatic nucleophile and an electrophilic aliphatic component. This leads back to an o-tolyl organometallic reagent (e.g., Grignard or organolithium) and a derivative of 3-methyl-3-butenoic acid or a related electrophile.
C2-C3 Bond Disconnection: Cleaving the bond between the second and third carbons of the butanoic acid chain is another viable approach. This disconnection points towards a tertiary benzylic nucleophile or electrophile derived from o-xylene (B151617) and a two-carbon synthon for the carboxylic acid moiety, such as an acetate (B1210297) enolate.
Carboxylic Acid Precursor Disconnection: A functional group interconversion (FGI) approach suggests that the carboxylic acid can be derived from the hydrolysis of a nitrile. This disconnection leads back to a corresponding halide, which can be synthesized from a tertiary alcohol.
These disconnections highlight a set of potential precursor scaffolds that could be employed in the forward synthesis.
| Disconnection Strategy | Precursor Scaffold 1 (Aromatic) | Precursor Scaffold 2 (Aliphatic) | Rationale |
| Aryl-C3 Bond | o-Tolylmagnesium bromide | 3,3-Dimethylacrylic acid or its ester | Utilizes well-established Grignard or organocuprate addition chemistry. |
| C2-C3 Bond | 2-(o-Tolyl)propan-2-ol | Acetate enolate equivalent | Forms the quaternary center by alkylating an enolate, a fundamental C-C bond-forming reaction. |
| FGI (Nitrile Hydrolysis) | 2-(o-Tolyl)-2-methylpropan-1-ol | Sodium cyanide | A classic method for introducing a carboxylic acid function by extending a carbon chain by one carbon. libretexts.org |
Evaluation of Established and Emerging Synthetic Pathways for Aryl-Substituted Carboxylic Acids
The synthesis of aryl-substituted carboxylic acids can be accomplished through a variety of methods, ranging from classical organometallic reactions to modern catalytic cross-couplings.
Established Synthetic Pathways:
Carboxylation of Grignard Reagents: This is a robust and widely used method where an aryl halide is converted into a Grignard reagent, which then reacts with carbon dioxide (CO₂) to form a carboxylate salt. libretexts.org Subsequent acidification yields the desired carboxylic acid. This method is generally effective but can be sensitive to functional groups that are incompatible with the highly reactive organometallic intermediate. libretexts.org
Oxidation of Alkyl Arenes: Primary and secondary alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. libretexts.org However, this method is not suitable for creating the target molecule's specific structure, as it would require a precursor that is more complex to synthesize than the target itself.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to afford carboxylic acids. The nitrile itself is typically prepared via the Sₙ2 reaction of an alkyl halide with a cyanide salt, a method generally limited to primary and secondary halides. libretexts.org
Emerging Synthetic Pathways:
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for forming C-C bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to connect an arylboronic acid with a suitable aliphatic partner. organic-chemistry.org The α-arylation of ester enolates with aryl halides, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, provides a direct route to α-aryl esters, which can then be hydrolyzed. organic-chemistry.org
Decarboxylative Coupling: These novel reactions use carboxylic acids themselves as coupling partners, often proceeding via radical intermediates. acs.org Metallaphotoredox catalysis, combining a photocatalyst with a transition metal like copper or nickel, has emerged as a powerful strategy for decarboxylative C(sp³)–C(sp³) and C(sp²)–C(sp³) bond formation under mild conditions. acs.org
C-H Activation/Arylation: The direct functionalization of C-H bonds represents a highly atom- and step-economical approach. Palladium-catalyzed deprotonative cross-coupling can achieve the γ-arylation of aryl acetic acids, offering a novel pathway to construct the desired molecular framework. organic-chemistry.org
| Synthetic Method | Catalyst/Reagent | Conditions | Advantages | Limitations |
| Grignard Carboxylation | Mg, CO₂, H₃O⁺ | Anhydrous ether/THF | High yield for simple substrates, uses readily available starting materials. libretexts.org | Incompatible with acidic protons (OH, NH) and carbonyls. libretexts.org |
| Nitrile Hydrolysis | NaCN, then H₃O⁺/OH⁻, heat | Sₙ2 reaction followed by hydrolysis | Reliable for chain extension by one carbon. libretexts.org | Sₙ2 step limited to 1°/2° halides; cyanide is highly toxic. libretexts.org |
| Pd-Catalyzed α-Arylation | Pd(OAc)₂, P(t-Bu)₃, LiHMDS | Room temp. to 80 °C | High functional group tolerance, mild conditions. organic-chemistry.org | Requires specialized ligands, can be expensive. |
| Metallaphotoredox Decarboxylation | Ir(III) or Ru(II) photocatalyst, Ni or Cu co-catalyst | Visible light, room temp. | Extremely mild conditions, high functional group tolerance, uses abundant carboxylic acids. acs.org | Substrate scope can be catalyst-dependent. |
Rational Design Principles for Efficient Chemical Synthesis
The rational design of a synthetic route aims to maximize efficiency by considering several key principles. The choice of pathway for this compound should be guided by these considerations.
Atom and Step Economy: An ideal synthesis minimizes waste by incorporating the maximum number of atoms from the starting materials into the final product and involves the fewest possible steps. Direct C-H activation or catalytic coupling methods are often superior to classical multi-step sequences that require protecting groups or functional group interconversions.
Catalysis: The use of catalysts is central to modern, efficient synthesis. Transition metal catalysts, such as those based on palladium, nickel, or copper, can enable transformations that are impossible with classical methods, often with high selectivity and under mild conditions. organic-chemistry.orgacs.org This reduces the need for stoichiometric reagents and minimizes waste.
Chemoselectivity and Regioselectivity: The synthesis must selectively form the desired product without side reactions. For example, in an aryl-C3 bond-forming reaction, the regioselectivity of the addition to an unsaturated precursor must be controlled to ensure the aryl group attaches to the correct carbon. Similarly, when using o-xylene derivatives, reactions must be selective to avoid transformations at the other methyl group.
Sustainability: Green chemistry principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. rsc.org Pathways that avoid toxic reagents like cyanide or large volumes of hazardous solvents are preferred. Catalytic reactions operating at room temperature are more sustainable than those requiring high temperatures. researchgate.net
Applying these principles, a modern approach utilizing a palladium-catalyzed coupling or a metallaphotoredox-catalyzed reaction would likely represent the most efficient and elegant synthesis of this compound. These methods embody the principles of step economy, high selectivity, and operational mildness that are the hallmarks of contemporary rational synthetic design. acs.orgnih.gov
Stereoselective and Asymmetric Synthesis of 3 Methyl 3 O Tolylbutanoic Acid
Chiral Pool Approaches Utilizing Readily Available Chiral Precursors
Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.org This approach leverages the inherent chirality of molecules like amino acids, sugars, and terpenes to build more complex chiral targets. wikipedia.orgmdpi.com The use of these readily available building blocks can significantly improve the efficiency of a total synthesis by providing a pre-made chiral carbon skeleton. wikipedia.org
Terpenes, in particular, represent a valuable segment of the chiral pool for constructing molecules with structures similar to 3-Methyl-3-o-tolylbutanoic acid, due to their varied and often complex hydrocarbon frameworks. nih.gov For instance, naturally occurring terpenes can be chemically modified to create chiral building blocks suitable for the synthesis of various bioactive terpenoids and other natural products. mdpi.comresearchgate.net While direct synthesis of this compound from a specific chiral pool precursor is not prominently documented, the principle remains a viable strategy. This would involve selecting a terpene or another natural product with a suitable stereocenter and carbon skeleton that could be chemically transformed into the target acid.
Asymmetric Induction Strategies through Chiral Auxiliaries
Asymmetric induction is a powerful method where a temporary chiral group, known as a chiral auxiliary, is attached to an achiral substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy has been successfully applied to the synthesis of chiral carboxylic acids.
Diastereoselective Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives
One approach involves the diastereoselective hydrogenation of a prochiral α,β-unsaturated amide. In a study focused on the synthesis of the structurally related chiral 3-(p-tolyl) butanoic acids, various chiral N-3-(p-tolyl)but-2-enamides were synthesized by coupling the unsaturated acid with a chiral auxiliary. conestogac.on.cacgl.org.cnunam.mx These chiral amides were then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst. conestogac.on.caunam.mxresearchgate.net The chiral auxiliary guided the hydrogen addition to one face of the double bond, resulting in the formation of the corresponding N-3-(p-tolyl)butanamides with high chemical yields and moderate diastereomeric ratios. Subsequent removal of the chiral auxiliary afforded the desired enantiomerically pure butanoic acid. conestogac.on.caunam.mxresearchgate.net
Chiral Oxazolidinone-Controlled Stereochemical Outcomes
Chiral oxazolidinones, often referred to as Evans auxiliaries, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgblogspot.com They are particularly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. blogspot.comtcichemicals.com The oxazolidinone is first acylated with a carboxylic acid derivative, and the resulting imide is then deprotonated to form a chiral enolate. york.ac.uk The bulky substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl from valinol or phenylalaninol) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. york.ac.ukuwindsor.ca
This methodology has been employed in the synthesis of (R)-ar-turmerone, starting from (4-methylphenyl)acetic acid, where an Evans asymmetric alkylation was the key step to introduce the stereogenic center. researchgate.net Similarly, palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides derived from 4-tert-butyloxazolidin-2-one has been shown to produce optically active 3-arylbutanoic acid derivatives in high yields and diastereoselectivity. acs.org
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction for creating stereocenters. The use of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, is a well-established method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. york.ac.ukharvard.edu The process involves the alkylation of a chiral enolate derived from the substrate and the auxiliary. york.ac.uk The stereochemical outcome is dictated by the chiral auxiliary, which forces the incoming alkylating agent to attack from the less sterically hindered face of the enolate. york.ac.uk
In the context of synthesizing compounds like this compound, a precursor such as o-tolylacetic acid would be coupled to a chiral auxiliary. Deprotonation followed by methylation would then proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the enantiomerically enriched α-methylated carboxylic acid. The efficiency of this process is demonstrated by the high diastereoselectivities achieved in the alkylation of various N-acyl oxazolidinones. york.ac.uk
Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinone Enolates
| Chiral Auxiliary (R) | Electrophile | Diastereoselectivity (syn:anti) | Reference |
| (S)-Valinol derived | CH₃I | 91:9 | uwindsor.ca |
| (S)-Valinol derived | PhCH₂Br | 99:1 | uwindsor.ca |
| (S)-Phenylalaninol derived | CH₃I | 7:93 | uwindsor.ca |
| (S)-Phenylalaninol derived | PhCH₂Br | 2:98 | uwindsor.ca |
Enantioselective Catalysis for Direct Asymmetric Construction
Enantioselective catalysis is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. researchgate.net This method avoids the need for stoichiometric chiral auxiliaries and the associated protection and deprotection steps.
Asymmetric Hydrogenation with Chiral Metal Catalysts
Asymmetric hydrogenation is a powerful and widely used catalytic method for the enantioselective synthesis of chiral compounds. It involves the reduction of a prochiral unsaturated substrate, such as an alkene, ketone, or imine, using molecular hydrogen in the presence of a chiral transition metal catalyst. acs.org For the synthesis of this compound, the precursor (Z)-3-(o-tolyl)but-2-enoic acid can be hydrogenated. rsc.org
Various chiral catalysts based on metals like rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, have been developed for the asymmetric hydrogenation of unsaturated carboxylic acids. rsc.orgdiva-portal.org For instance, a highly efficient nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has been reported, yielding the corresponding saturated carboxylic acids with excellent enantioselectivities. rsc.org The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and enantiomeric excess.
Table 2: Enantioselective Hydrogenation of (Z)-3-(o-tolyl)but-2-enoic acid
| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ni(OAc)₂ / (R)-Ph-BPE | 98 | 97 | rsc.org |
| [Rh(cod)₂]BF₄ / (R,R)-f-spiroPhos | >99 | 98 |
Asymmetric Conjugate Additions to Olefinic Systems
The creation of chiral centers through asymmetric conjugate addition to α,β-unsaturated systems is a powerful strategy in organic synthesis. rug.nl This method allows for the direct formation of a C-C bond at the β-position of an electron-deficient alkene, leading to a new stereogenic center. rug.nl While specific literature detailing the asymmetric conjugate addition for the direct synthesis of this compound is not abundant, the synthesis can be envisioned by applying well-established organocatalytic and metal-catalyzed methodologies. mdpi.combeilstein-journals.org
A plausible and effective approach involves the organocatalytic Michael addition of an aldehyde to a nitroalkene, a reaction known for its high stereoselectivity. mdpi.com For instance, the reaction of isobutyraldehyde (B47883) with (E)-1-(2-methyl-1-propen-1-yl)-2-nitrobenzene, catalyzed by a chiral prolinamide organocatalyst, would be expected to yield the corresponding γ-nitroaldehyde with high enantiomeric excess. Subsequent oxidation of the aldehyde and reduction of the nitro group would furnish the desired this compound. The stereochemical outcome of such additions is often controlled by the catalyst, with syn or anti adducts being selectively formed depending on the catalyst and reaction conditions. mdpi.com
Alternatively, metal-catalyzed conjugate additions offer another robust route. Copper-catalyzed systems, in particular, have been extensively studied for the asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated compounds. rug.nlbeilstein-journals.org In a hypothetical synthesis, an α,β-unsaturated ester, such as ethyl 3-(o-tolyl)but-2-enoate, could serve as the Michael acceptor. The conjugate addition of a methyl group from an organometallic reagent like a dialkylzinc (e.g., dimethylzinc) or a Grignard reagent (e.g., methylmagnesium bromide), in the presence of a chiral copper-ligand complex, would introduce the methyl group at the β-position. Chiral ligands such as phosphoramidites or N-heterocyclic carbenes (NHCs) are known to induce high enantioselectivity in these transformations. rug.nlbeilstein-journals.org The resulting ester can then be hydrolyzed to afford the target acid.
A representative reaction is depicted below:
Scheme 1: Hypothetical copper-catalyzed asymmetric conjugate addition for the synthesis of a this compound precursor.
The success of this approach hinges on the careful selection of the chiral ligand, copper source, and reaction conditions to maximize both chemical yield and enantioselectivity.
Biocatalytic Asymmetric Synthesis (e.g., enzymatic transformations)
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure compounds. magtech.com.cnnih.gov Enzymes, operating under mild conditions, often exhibit high chemo-, regio-, and enantioselectivity, making them ideal for chiral resolutions and asymmetric synthesis. nih.govalmacgroup.com
One of the most common biocatalytic strategies for obtaining enantiomerically pure carboxylic acids is the kinetic resolution of a racemic mixture using hydrolases, particularly lipases. almacgroup.com This method can be applied to the synthesis of enantiopure this compound. The process would typically start with the synthesis of a racemic mixture of this compound, for example, through the conjugate addition of an o-tolyl Grignard reagent to crotonic acid, followed by esterification to yield the corresponding racemic ester (e.g., ethyl ester). almacgroup.com
This racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the opposite enantiomer. The separation of the resulting acid from the unhydrolyzed ester is typically straightforward. The choice of lipase is crucial for achieving high enantioselectivity (expressed as enantiomeric excess, ee) and conversion. Lipases from Candida species are frequently employed for such resolutions.
The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value is indicative of an effective resolution.
Below is a table summarizing hypothetical results for a lipase-catalyzed kinetic resolution of racemic ethyl 3-methyl-3-o-tolylbutanoate, based on typical outcomes for similar 3-aryl alkanoic acid resolutions. almacgroup.com
| Lipase Source | Conversion (%) | Enantiomeric Excess of Acid (eeacid) (%) | Enantiomeric Excess of Ester (eeester) (%) | Enantiomeric Ratio (E) |
| Lipase A | 45 | >99 | 82 | >200 |
| Lipase B | 50 | 95 | 95 | >100 |
| Lipase C | 52 | 90 | >99 | >150 |
Another potential biocatalytic route involves the use of nitrilases. magtech.com.cn This would entail the synthesis of a racemic nitrile, 3-methyl-3-o-tolylbutanenitrile. A stereoselective nitrilase could then hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, again allowing for the separation of the enantiomers. The development of nitrilases with high activity and selectivity for specific substrates is an active area of research. magtech.com.cn
Chiral Resolution Techniques for Enantiopure 3 Methyl 3 O Tolylbutanoic Acid
Diastereomeric Salt Formation and Fractional Crystallization
One of the most established and widely used methods for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.org This technique leverages the reaction of a racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, such as solubility. libretexts.orgspcmc.ac.in This difference allows for their separation by fractional crystallization. wikipedia.org The process involves dissolving the mixture of diastereomeric salts in a suitable solvent and then gradually cooling the solution or allowing it to evaporate, which causes the less soluble diastereomer to crystallize first. wikipedia.orgpageplace.de Once separated, the pure diastereomeric salt can be treated with a strong acid to liberate the desired pure enantiomer of the carboxylic acid. wikipedia.org
Selection of Chiral Resolving Agents (e.g., chiral amines)
The success of diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. For resolving a racemic carboxylic acid such as 3-methyl-3-o-tolylbutanoic acid, a variety of enantiomerically pure chiral amines are commonly employed. libretexts.orgsigmaaldrich.com The choice of the resolving agent is often empirical, and several candidates may be screened to find the one that forms diastereomeric salts with the most significant difference in solubility, leading to efficient separation. wikipedia.org
Commonly used chiral amines for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine, (S)-2-amino-3-methylbutane, and various amino alcohols. sigmaaldrich.comlibretexts.org The interaction between the acid and the amine involves salt formation, and the three-dimensional structures of the resulting diastereomeric salts dictate their crystal packing and, consequently, their solubility.
Table 1: Examples of Chiral Amines Used as Resolving Agents for Racemic Carboxylic Acids This table presents common resolving agents; the optimal choice for this compound would require experimental screening.
| Chiral Resolving Agent | Type | Typical Application |
| (R)-1-Phenylethylamine | Synthetic Amine | General-purpose resolution of various acidic racemates. wikipedia.org |
| (S)-1-Phenylethylamine | Synthetic Amine | The opposite enantiomer, used to isolate the other acid enantiomer. |
| Brucine | Natural Alkaloid | Historically used for a wide range of acidic compounds. libretexts.org |
| Cinchonidine | Natural Alkaloid | Used for resolving various hydroxy- and phenyl-substituted acids. |
| (S)-2-Amino-3-methylbutane | Synthetic Amine | A building block used in the synthesis of chiral ligands and as a resolving agent. sigmaaldrich.com |
Optimization of Crystallization Conditions and Solvent Systems
Optimizing the crystallization process is crucial for achieving high yield and high enantiomeric purity. Key parameters that are manipulated include the choice of solvent, temperature, cooling rate, and concentration. semanticscholar.org The solvent system is particularly important as it directly influences the solubility of the diastereomeric salts. mdpi.com A successful resolution often requires screening a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, acetonitrile, and their mixtures with water). mdpi.com
The goal is to identify a solvent in which one diastereomer is sparingly soluble while the other remains in solution. pageplace.de The temperature profile during crystallization also plays a vital role; slow, controlled cooling generally yields larger, purer crystals, whereas rapid cooling can trap impurities. semanticscholar.org Kinetic and thermodynamic factors both contribute to the outcome. In some cases, kinetic control, where the less stable diastereomer crystallizes faster, can be exploited. semanticscholar.org
Table 2: Factors to Optimize in Fractional Crystallization This table outlines the key variables that would be adjusted in a hypothetical resolution of this compound.
| Parameter | Objective | Rationale |
| Solvent System | Maximize solubility difference between diastereomers. | The solvent affects the solvation energy of the salts, directly impacting their solubility and crystal lattice formation. mdpi.com |
| Temperature | Control the rate of nucleation and crystal growth. | Gradual temperature reduction typically leads to higher purity crystals. semanticscholar.org |
| Concentration | Operate in a supersaturated region to induce crystallization. | The degree of supersaturation affects yield and crystal size. |
| Cooling Rate | Prevent co-precipitation of the more soluble diastereomer. | Slow cooling allows for selective crystallization of the less soluble salt. semanticscholar.org |
| Seeding | Induce crystallization of the desired diastereomer. | Adding a small crystal of the pure, less-soluble salt can initiate and guide the crystallization process. pageplace.de |
Chromatographic Separation Methods for Enantiomers
Chromatographic techniques offer a powerful alternative to classical resolution, providing high-efficiency separation for both analytical and preparative purposes. These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). researchgate.net
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic method for chiral separations. americanpharmaceuticalreview.com The technique involves passing a solution of the racemic mixture through a column packed with a CSP. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. researchgate.net
For a carboxylic acid like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often highly effective. americanpharmaceuticalreview.commdpi.com These phases, like Chiralcel® and Chiralpak®, offer a wide range of selectivities. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer's helical grooves. sigmaaldrich.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best balance of retention and resolution. researchgate.net
Table 3: Illustrative HPLC Conditions for Chiral Carboxylic Acid Separation These are typical starting conditions for method development for a compound like this compound, based on separations of similar molecules.
| Parameter | Example Condition | Purpose |
| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., Chiralpak® IA, Chiralcel® OD-H) | Provides the chiral environment for differential interaction. mdpi.com |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1) | The solvent mixture controls retention, while the acidic additive (TFA) suppresses the ionization of the carboxylic acid to ensure good peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the analysis time and efficiency. |
| Detection | UV (e.g., at 220 nm or 254 nm) | To monitor the elution of the separated enantiomers. |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. windows.net The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com
SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC. For acidic compounds like this compound, an acidic additive may be included in the modifier to improve peak shape and reproducibility. The technique is particularly advantageous for preparative-scale separations due to the ease of removing the CO₂ from the collected fractions, which significantly reduces solvent waste and processing time. americanpharmaceuticalreview.com
Table 4: Typical SFC Parameters for Chiral Resolution This table shows representative parameters for the chiral SFC separation of an acidic analyte.
| Parameter | Example Condition | Rationale |
| Chiral Stationary Phase (CSP) | Immobilized polysaccharide-based (e.g., Chiralpak® IA, IC) | Offers robust and versatile chiral recognition under SFC conditions. chromatographyonline.com |
| Mobile Phase | Supercritical CO₂ / Methanol (e.g., gradient or isocratic from 5% to 40% MeOH) | CO₂ is the primary mobile phase; the alcohol modifier adjusts solvent strength and selectivity. windows.net |
| Additive | Formic Acid or Trifluoroacetic Acid (0.1%) in modifier | Improves peak shape for acidic analytes by minimizing ionic interactions. |
| Backpressure Regulator (BPR) | 100 - 200 bar | Maintains the CO₂ in a supercritical state. |
| Temperature | 35 - 45 °C | Influences fluid density and can affect selectivity. |
Gas Chromatography (GC) for Diastereomeric Derivative Resolution
Gas Chromatography (GC) can also be used for chiral separations, although it is less common for non-volatile carboxylic acids directly. The typical approach involves converting the enantiomers into a pair of diastereomers by reacting the racemic acid with a chiral derivatizing agent. nih.gov This process is analogous to creating diastereomeric salts, but here a covalent bond is formed, resulting in diastereomeric esters or amides that are volatile enough for GC analysis.
For example, the racemic this compound could be esterified with a chiral alcohol, such as (R)-(-)-2-butanol. The resulting diastereomeric esters, (R)-2-butyl (R)-3-methyl-3-o-tolylbutanoate and (R)-2-butyl (S)-3-methyl-3-o-tolylbutanoate, can then be separated on a standard achiral GC column because they have different physical properties and thus different volatilities and interactions with the stationary phase. Alternatively, the acid can be derivatized to its methyl ester and then separated on a chiral GC column, such as one containing a cyclodextrin (B1172386) derivative. sigmaaldrich.com
Enzymatic and Biocatalytic Kinetic Resolutions
Enzymatic kinetic resolution is a widely utilized method that takes advantage of the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture. This results in a mixture of a slower-reacting enantiomer and a product from the faster-reacting enantiomer, which can then be separated.
The hydrolysis of racemic esters is a common strategy for the kinetic resolution of chiral carboxylic acids. tcichemicals.com Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are highly effective biocatalysts for this transformation due to their broad substrate specificity, high enantioselectivity, and operational stability. tcichemicals.com The process involves the enantioselective hydrolysis of a racemic ester, such as an ethyl or methyl ester of the target acid. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. tcichemicals.com
Research on 3-aryl alkanoic acids, which are structurally similar to this compound, has demonstrated the efficacy of this method. In a comprehensive screening, various lipases and esterases were tested for their ability to resolve racemic ethyl 3-arylalkanoates. tcichemicals.com For instance, the kinetic resolution of ethyl 3-(3-methylphenyl)butanoate, a close analog of the o-tolyl compound, was explored using a panel of hydrolases. The study found that lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens exhibited excellent enantioselection. tcichemicals.com
The choice of enzyme is crucial for achieving high enantiopurity. For example, in the resolution of ethyl 3-phenylbutanoate, Pseudomonas fluorescens lipase (B570770) was identified as a highly effective catalyst, leading to the (S)-acid with 98% enantiomeric excess (ee) and the unreacted (R)-ester with 99% ee at 50% conversion. tcichemicals.com The results from such screening studies are vital for selecting the optimal biocatalyst for a specific substrate.
Below is a table summarizing the findings for the hydrolase-catalyzed kinetic resolution of ethyl 3-(3-methylphenyl)butanoate.
| Entry | Hydrolase | Time (h) | Conversion (%) | ee(acid) (%) | ee(ester) (%) | E-value |
| 1 | Candida antarctica lipase B (immob) | 48 | 48 | 91 (S) | 84 (R) | 22 |
| 2 | Pseudomonas cepacia | 24 | 49 | 94 (S) | 90 (R) | 33 |
| 3 | Alcaligenes spp. | 24 | 50 | 95 (S) | 95 (R) | >200 |
| 4 | Pseudomonas fluorescens | 24 | 50 | 96 (S) | 96 (R) | >200 |
This table is generated based on data for the structurally similar compound ethyl 3-(3-methylphenyl)butanoate from reference tcichemicals.com.
The stereoselectivity of an enzymatic kinetic resolution is quantitatively expressed by the enantiomeric ratio, or E-value. kyoto-u.ac.jp The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers of a racemic substrate and is independent of the extent of conversion. kyoto-u.ac.jp A high E-value is indicative of a highly selective and, therefore, effective resolution. An E-value greater than 20 is generally considered useful for preparative purposes, while values over 200 are deemed excellent. tcichemicals.com
The E-value is calculated from the enantiomeric excess of the substrate (ees) and the product (eep), and the conversion (c). kyoto-u.ac.jp Monitoring the reaction's progress and determining the enantiomeric excess of both the formed acid and the remaining ester is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). tcichemicals.com
For the resolution of 3-aryl alkanoic acids, studies have shown that both steric and electronic properties of the substituents on the aryl ring can influence the enantioselectivity of the lipase. tcichemicals.com In the case of ethyl 3-(3-methylphenyl)butanoate, lipases from Alcaligenes spp. and Pseudomonas fluorescens demonstrated excellent enantioselectivity with E-values exceeding 200. tcichemicals.com This high level of discrimination allows for the production of both the (S)-acid and the (R)-ester with high enantiomeric purity in a single resolution process. tcichemicals.com
The following table presents the enantiomeric ratio (E-value) for the resolution of various ethyl 3-arylalkanoates, highlighting the effectiveness of different lipases.
| Substrate (Ethyl Ester of) | Hydrolase | E-value | Reference |
| 3-Phenylbutanoic acid | Pseudomonas fluorescens | >200 | tcichemicals.com |
| 3-Phenylbutanoic acid | Alcaligenes spp. | >200 | tcichemicals.com |
| 3-(3-Methylphenyl)butanoic acid | Pseudomonas fluorescens | >200 | tcichemicals.com |
| 3-(3-Methylphenyl)butanoic acid | Alcaligenes spp. | >200 | tcichemicals.com |
| 3-(4-Methylphenyl)butanoic acid | Pseudomonas fluorescens | >200 | tcichemicals.com |
| 3-(4-Methoxyphenyl)butanoic acid | Pseudomonas fluorescens | 114 | tcichemicals.com |
This table is generated based on data from reference tcichemicals.com.
Mechanistic Investigations of Reactions Involving 3 Methyl 3 O Tolylbutanoic Acid
Detailed Reaction Mechanisms of Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. The following sections explore the mechanistic pathways of key reactions involving the carboxylic acid moiety of 3-Methyl-3-o-tolylbutanoic acid.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.comkhanacademy.org It proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.orgyoutube.com This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com
Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the acid-base reaction that forms a highly unreactive carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. chemistrysteps.comlibretexts.orglibretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion. youtube.com
Acid Chloride Synthesis: this compound can be converted to 3-methyl-3-o-tolylbutanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comwikipedia.orgpearson.comlibretexts.org With thionyl chloride, the reaction proceeds by the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is highly reactive, and the subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases. youtube.comlibretexts.org The mechanism with oxalyl chloride is similar, involving the formation of a mixed anhydride (B1165640) intermediate. pearson.com
Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles and strong bases. organicchemistrytutor.comlibretexts.org Their reaction with carboxylic acids is primarily an acid-base reaction. The organometallic reagent deprotonates the carboxylic acid to form a carboxylate salt. organicchemistrytutor.com
With Grignard reagents (RMgX), the reaction typically stops at the formation of the magnesium carboxylate salt, as the Grignard reagent is not nucleophilic enough to attack the negatively charged carboxylate. organicchemistrytutor.commmcmodinagar.ac.in However, with organolithium reagents (RLi), which are more reactive, a second equivalent of the reagent can add to the carbonyl carbon of the lithium carboxylate. organicchemistrytutor.com This forms a geminal dianion, which upon acidic workup, yields a hydrate (B1144303) that subsequently collapses to a ketone. organicchemistrytutor.com
Mechanistic Aspects of Stereoselective Transformations
Stereoselectivity in chemical reactions is of paramount importance, particularly in the synthesis of chiral molecules where a specific three-dimensional arrangement of atoms is desired.
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. For reactions involving this compound or its derivatives, the use of chiral catalysts can lead to the preferential formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of α,β-unsaturated derivatives of this compound can be achieved with high enantioselectivity using chiral metal complexes, such as those based on iridium or nickel. acs.orgrsc.org The stereochemical outcome of these reactions is determined by the energetic differences between the diastereomeric transition states formed between the substrate and the chiral catalyst. Detailed analysis of these transition states, often through computational modeling, helps in understanding the factors that control the enantioselectivity and in designing more efficient catalysts.
Rearrangement reactions involve the migration of an atom or group within a molecule. numberanalytics.com The stereochemical outcome of such reactions, whether it results in retention, inversion, or racemization of a stereocenter, is highly dependent on the reaction mechanism. numberanalytics.com
Influence of Steric and Electronic Effects on Reaction Pathways
The reactivity and regioselectivity of reactions involving this compound are significantly influenced by the steric and electronic properties of its constituent groups.
The tertiary carbon atom adjacent to the carboxylic acid introduces significant steric hindrance around the carbonyl group. This steric bulk can hinder the approach of nucleophiles, potentially slowing down reaction rates for transformations like esterification and amide formation compared to less hindered carboxylic acids.
The tolyl group, with its methyl substituent on the aromatic ring, exerts electronic effects. The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. It also has a subtle electronic influence on the carboxylic acid group. Furthermore, the position of the methyl group (ortho) can contribute to the steric environment around the reaction center. In enzymatic reactions, such as lipase-catalyzed resolutions, both steric and electronic factors of substituents on the aromatic ring have been shown to impact the efficiency and enantioselectivity of the transformation. almacgroup.comalmacgroup.com
Advanced Spectroscopic and Spectrometric Characterization of 3 Methyl 3 O Tolylbutanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) NMR spectroscopy of 3-Methyl-3-o-tolylbutanoic acid and its derivatives reveals characteristic signals that can be assigned to the different types of protons in the molecule. For instance, in 3-(o-tolyl)butanoic acid, the aromatic protons on the tolyl group typically appear as a multiplet in the range of δ 7.00-7.20 ppm. The benzylic proton, being adjacent to the aromatic ring, also gives a multiplet signal. The methyl group attached to the aromatic ring (o-tolyl methyl group) shows a singlet around δ 2.33 ppm. The other methyl group and the methylene (B1212753) protons of the butanoic acid chain exhibit distinct signals that can be assigned based on their chemical shifts and coupling patterns. rsc.org
For example, the ¹H NMR spectrum of 3-(m-tolyl)butanoic acid in CDCl₃ shows a multiplet for the aromatic protons between δ 7.16-7.20 ppm and another multiplet for the remaining aromatic protons at δ 7.00-7.02 ppm. The methine proton appears as a multiplet between δ 3.18-3.27 ppm. The two methylene protons are diastereotopic and appear as two separate doublets of doublets at δ 2.66 ppm and δ 2.55 ppm. The tolyl methyl group is a singlet at δ 2.33 ppm, and the aliphatic methyl group is a doublet at δ 1.30 ppm. rsc.org
A derivative, methyl 3-(o-tolyl)butanoate, would show an additional singlet for the methyl ester protons. core.ac.uk The chemical shifts are influenced by the solvent used, with deuterated chloroform (B151607) (CDCl₃) being a common choice. rsc.orgdocbrown.info
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tolylbutanoic Acid Derivatives in CDCl₃
| Proton | 3-(m-tolyl)butanoic acid rsc.org | 3-phenylbutanoic acid rsc.org |
| Aromatic CH | 7.16-7.20 (m), 7.00-7.02 (m) | 7.18-7.32 (m) |
| Benzylic CH | 3.18-3.27 (m) | 3.22-3.31 (m) |
| Methylene CH₂ | 2.66 (dd), 2.55 (dd) | 2.67 (dd), 2.57 (dd) |
| Tolyl CH₃ | 2.33 (s) | - |
| Aliphatic CH₃ | 1.30 (d) | 1.31 (d) |
Data sourced from supporting information for asymmetric hydrogenation studies. rsc.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org The chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of the atoms they are bonded to. libretexts.org In this compound, the carboxylic acid carbon (C=O) is expected to have a chemical shift in the range of 170-185 ppm. libretexts.orgoregonstate.edu The aromatic carbons will appear in the region of 125-150 ppm. libretexts.orgoregonstate.edu The aliphatic carbons, including the methyl and methylene groups, will have chemical shifts at lower ppm values. libretexts.orgoregonstate.edu For instance, methyl carbons generally appear between 10-30 ppm. researchgate.net
For example, in a related compound, 3-phenylbutanoic acid, the carboxylic acid carbon appears at δ 179.1 ppm, while the aromatic carbons are observed at δ 145.4, 128.6, 126.6, and 126.3 ppm. The benzylic carbon is at δ 35.8 ppm, the methylene carbon at δ 43.1 ppm, and the methyl carbon at δ 21.6 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Tolylbutanoic Acid Derivatives
| Carbon | 3-phenylbutanoic acid |
| C=O | 179.1 |
| Aromatic C | 145.4, 128.6, 126.6, 126.3 |
| Benzylic C | 35.8 |
| Methylene C | 43.1 |
| Methyl C | 21.6 |
Data is illustrative and based on known ranges for similar structures. libretexts.orglibretexts.orgoregonstate.edu
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the benzylic proton and the methylene protons, as well as between the methylene protons and the protons of the adjacent methyl group. bmrb.io
HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is used to assign which protons are attached to which carbons. For example, the signal for the tolyl methyl protons would correlate with the signal for the toyl methyl carbon. chemrxiv.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the tolyl methyl group would show a correlation to the aromatic carbon to which the methyl group is attached, and to the adjacent aromatic carbons. bmrb.iochemrxiv.orgchemrxiv.org
This compound is a chiral molecule, existing as two enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. nih.gov While enantiomers have identical NMR spectra, the use of chiral shift reagents can differentiate them. libretexts.orgorganicchemistrydata.org These reagents, often lanthanide complexes with chiral ligands like Eu(hfc)₃, form diastereomeric complexes with the enantiomers of the analyte. organicchemistrydata.orgrsc.org These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. libretexts.orgorganicchemistrydata.orggoogle.com
Another approach involves the use of chiral solvating agents, which form transient diastereomeric adducts with the analyte, leading to separate NMR signals for the enantiomers. kaist.ac.kr Prochiral solvating agents have also been developed, which become chiral upon interaction with the analyte, leading to a splitting of NMR signals that is dependent on the enantiomeric excess. semanticscholar.org The use of ³¹P-NMR with chiral derivatizing agents is another powerful method for determining the enantiomeric excess of chiral carboxylic acids. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. almacgroup.com
For this compound, the most characteristic IR absorption is the strong, broad band of the O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid gives a strong, sharp absorption band around 1700-1725 cm⁻¹. tandfonline.com The C-O stretching of the carboxylic acid will also be present. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. tandfonline.com
Raman spectroscopy can also be used to identify these functional groups. The C=C stretching of the aromatic ring often gives a strong signal in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch, broad | 2500-3300 |
| Carboxylic Acid C=O | Stretch, strong | 1700-1725 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450-1600 |
Data is based on typical ranges for the specified functional groups. tandfonline.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is used to confirm the molecular weight and elemental composition of a compound and to obtain structural information through the analysis of fragmentation patterns. nist.govdocbrown.info
For this compound (C₁₂H₁₆O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. rsc.org
The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). For this compound, fragmentation may also involve cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a tolyl-containing fragment. The presence of a tolyl group would likely lead to a prominent fragment ion corresponding to the tolyl cation or a related species.
For instance, in the mass spectrum of the related 3-methylbutanoic acid, a molecular ion peak is observed, and fragmentation leads to characteristic ions. nist.gov Similarly, for this compound, analysis of the fragment ions would help to confirm the connectivity of the methyl, tolyl, and butanoic acid moieties.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
A comprehensive review of scientific literature and chemical databases did not yield specific experimental data regarding the optical rotation or circular dichroism (CD) spectra for this compound. While the principles of these techniques are well-established for determining the absolute configuration of chiral molecules, specific values, spectra, and detailed research findings for this particular compound are not publicly available.
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. aps.orgalmacgroup.com This property is fundamental to distinguishing between enantiomers, which are non-superimposable mirror images of each other. nih.gov One enantiomer will rotate light in a clockwise direction, designated as dextrorotatory (+), while the other will rotate it in a counter-clockwise direction, termed levorotatory (-), by an equal magnitude. google.com The specific rotation, a standardized measure, is an intrinsic property of a chiral compound. rsc.org
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. scispace.com This technique provides information about the stereochemical features of a molecule, and the resulting spectrum can often be used to determine the absolute configuration by comparing experimental data with theoretical calculations or with the spectra of structurally related compounds of known configuration. scispace.commdpi.com For carboxylic acids, derivatization can sometimes be employed to introduce chromophores that exhibit characteristic CD signals, aiding in the stereochemical analysis. mdpi.com
Although direct experimental data for this compound is unavailable, the determination of its absolute configuration would theoretically involve the separation of its enantiomers, followed by the measurement of their individual optical rotations and CD spectra. The relationship between the observed sign of rotation (+ or -) and the absolute configuration (R or S) cannot be predicted without experimental data or high-level computational studies. nih.gov Similarly, the CD spectrum would provide a unique fingerprint for each enantiomer, which, through detailed analysis and comparison with quantum chemical calculations, could lead to an unambiguous assignment of the absolute stereochemistry at the chiral center.
Given the absence of specific research findings, no data tables for optical rotation or circular dichroism of this compound can be presented.
Computational and Theoretical Investigations on 3 Methyl 3 O Tolylbutanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Methyl-3-o-tolylbutanoic acid. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties.
The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. From this, one can analyze the steric hindrance introduced by the bulky o-tolyl and tertiary butyl groups.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich o-tolyl ring, while the LUMO is likely to be distributed over the carboxylic acid group.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character, and a positive potential (blue regions) around the acidic hydrogen atom.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
| Ionization Potential | 6.5 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to the presence of several single bonds, this compound can adopt various conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. By simulating the motion of atoms over time, MD can reveal the most stable conformers and the energy barriers between them.
MD simulations would likely show that the rotation around the C-C bond connecting the quaternary carbon to the o-tolyl group and the C-C bonds of the butanoic acid chain are the most significant degrees of freedom. The simulations would identify low-energy conformers where steric clashes between the methyl groups and the tolyl ring are minimized.
Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation of hydrogen-bonded dimers between two molecules of this compound. In the solid state or in non-polar solvents, carboxylic acids are known to form cyclic dimers through hydrogen bonding between their carboxyl groups. MD simulations can provide insights into the stability and dynamics of these dimers.
Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°C-C-Aryl-C) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 65 | 90 |
| 2 | 1.2 | 25 | -95 |
Prediction of Spectroscopic Properties through Computational Modeling
Computational modeling can accurately predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (around 3000-3300 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), C-H stretches of the methyl and tolyl groups, and various bending and stretching modes of the carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted NMR spectra would show distinct signals for the different protons and carbons in the molecule, taking into account the electronic environment and steric effects. For instance, the chemical shifts of the protons on the o-tolyl ring would be influenced by the presence of the bulky substituent.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic tolyl ring.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Value |
|---|---|---|
| IR | C=O Stretch | 1735 cm⁻¹ |
| IR | O-H Stretch | 3150 cm⁻¹ |
| ¹H NMR | Carboxyl H | 12.1 ppm |
| ¹H NMR | Aromatic H's | 7.1-7.4 ppm |
| ¹³C NMR | Carbonyl C | 178 ppm |
Theoretical Insights into Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products, as well as the activation energies.
For example, the mechanism of esterification of this compound with an alcohol could be studied. DFT calculations could be used to model the reaction pathway, including the initial protonation of the carbonyl oxygen, the nucleophilic attack of the alcohol, the formation of a tetrahedral intermediate, and the final elimination of a water molecule. The calculated activation energies for each step would provide insights into the reaction kinetics.
Similarly, the decarboxylation of this compound under certain conditions could be investigated. Theoretical studies on similar carboxylic acids have explored various pathways for decarboxylation, and these could be applied to the target molecule to determine the most likely mechanism and the factors that influence it. researchgate.net
Table 4: Hypothetical Calculated Activation Energies for the Esterification of this compound with Methanol
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Protonation of Carbonyl Oxygen | 5.2 |
| Nucleophilic Attack by Methanol | 15.8 |
| Proton Transfer | 8.1 |
Strategic Applications of 3 Methyl 3 O Tolylbutanoic Acid As a Versatile Synthetic Intermediate
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
3-Methyl-3-o-tolylbutanoic acid and its derivatives are valuable chiral building blocks in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. guidechem.comnih.govbldpharm.com The presence of a stereocenter in these molecules makes them crucial starting materials for the synthesis of complex, optically active organic compounds, particularly in the pharmaceutical industry where the specific three-dimensional arrangement of atoms in a drug molecule is often critical to its therapeutic effect. guidechem.comchiralpedia.com
The utility of such chiral building blocks lies in their ability to introduce a specific stereochemistry into a target molecule, which can be maintained and elaborated through subsequent synthetic steps. nih.gov This approach is often more efficient than separating enantiomers at a later stage. For instance, chiral 3-arylbutanoic acids can be synthesized with high enantioselectivity using methods like Rh-catalyzed asymmetric hydrogenation. nih.gov
Derivatives of tolylbutanoic acid, such as (R)-4-amino-3-p-tolylbutanoic acid, serve as key intermediates in the synthesis of various pharmaceutical compounds. guidechem.com The development of synthetic routes to chiral building blocks, including those with methyl-substituted phenyl groups, is an active area of research. nih.govresearchgate.net These efforts aim to create a toolbox of versatile chiral synthons for the construction of a wide array of complex molecules. sigmaaldrich.com
The synthesis of enantiomerically pure compounds often involves enzymatic transformations or the use of chiral catalysts. researchgate.netunipd.it For example, lipase-catalyzed resolutions and baker's yeast mediated reductions have been employed to obtain chiral arylbutanols, which are precursors to the corresponding butanoic acids. researchgate.net These chemo-enzymatic approaches provide access to highly pure stereoisomers. researchgate.net
The following table summarizes examples of chiral building blocks and their applications in the synthesis of complex molecules.
| Chiral Building Block | Application/Significance |
| (R)-4-amino-3-p-tolylbutanoic acid | Intermediate in pharmaceutical synthesis. guidechem.com |
| Substituted (S)-3-arylbutanols | Precursors to natural tetralones. researchgate.net |
| (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives | Key components of cytotoxic marine peptides. nih.gov |
| (R)-(+)-β-methyl-β-propiolactone | Used in the synthesis of chiral muscone. researchgate.net |
Precursor for the Development of Fine Chemicals and Specialty Materials
This compound and its structural isomers serve as precursors for the synthesis of a variety of fine chemicals and specialty materials. Fine chemicals are pure, single chemical substances produced in limited quantities and sold at high prices, often for specialized applications in pharmaceuticals, agrochemicals, and fragrances.
The tolyl group in this compound provides a scaffold that can be chemically modified to produce a range of derivatives with specific properties. For example, related tolylbutanoic acid derivatives have been investigated for their potential use in various applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The synthesis of these precursors often involves multi-step chemical processes. For instance, the synthesis of 3-arylbutanoic acids can be achieved through the hydrogenation of the corresponding unsaturated acids. rsc.org The development of efficient synthetic methods is crucial for the cost-effective production of these precursors.
The fragrance and flavoring industry also utilizes derivatives of related butanoic acids. For example, methyl 3-(methylthio)butanoate is used as a flavoring agent. nih.gov While not a direct application of this compound, this illustrates the potential for butanoic acid derivatives in creating specialty chemicals with desirable sensory properties.
The following table provides examples of related butanoic acid derivatives and their relevance as precursors.
| Precursor Compound | Application Area |
| 3-Methyl-2-(p-tolyl)butanoic acid | Chemical synthesis. sigmaaldrich.com |
| 3-Methyl-2-(m-tolyl)butanoic acid | Chemical synthesis. sigmaaldrich.comsigmaaldrich.com |
| (E)-3-(2-fluorophenyl)but-2-enoic acid | Precursor for hydrogenation to 3-arylbutanoic acids. rsc.org |
| Methyl 3-(methylthio)butanoate | Flavoring agent. nih.gov |
Intermediate in Diversification and Derivatization Studies (e.g., synthesis of esters and amides)
This compound, as a carboxylic acid, is a versatile intermediate for diversification and derivatization studies. The carboxylic acid functional group can be readily converted into a variety of other functional groups, most notably esters and amides, allowing for the creation of a library of related compounds with potentially diverse biological activities or material properties. colostate.edugcms.cz
Ester Synthesis:
Esterification is a common transformation of carboxylic acids. savemyexams.com This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. savemyexams.com The resulting esters often have applications in various fields, including as fragrances and in organic synthesis. ontosight.ai For example, 3-(4-tolyl)butanoic acid can be converted to its methyl ester through esterification with methanol. ontosight.ai A variety of methods exist for esterification, including using coupling agents, ortho-esters, or dialkylcarbonates. organic-chemistry.orgorganic-chemistry.org
Amide Synthesis:
Amide bond formation is another fundamental reaction of carboxylic acids and is crucial in medicinal chemistry and materials science. nih.govallen.in Amides can be synthesized by reacting the carboxylic acid with an amine, often with the aid of a coupling agent to facilitate the reaction. allen.inresearchgate.net Alternatively, amides can be formed from esters through a direct amidation process. nih.gov The synthesis of primary and secondary amides from carboxylic acids can also be achieved using reagents like urea (B33335) in the presence of a catalyst. rsc.org
The ability to easily synthesize a range of esters and amides from this compound makes it a valuable tool for structure-activity relationship (SAR) studies. In drug discovery, for example, synthesizing and testing a series of derivatives with modifications at the carboxylic acid position can provide valuable insights into how the molecule interacts with its biological target.
The following table outlines common derivatization reactions of carboxylic acids like this compound.
| Derivatization Reaction | Reagents/Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |
| Direct Amidation from Ester | Sodium Amidoboranes | Amide |
| Amidation using Urea | Urea, Catalyst (e.g., Mg(NO₃)₂) | Primary/Secondary Amide |
Integration of Green Chemistry Principles in the Synthesis and Derivatization of 3 Methyl 3 O Tolylbutanoic Acid
Maximizing Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduresearchgate.net The goal is to design synthetic routes where the maximum number of atoms from the starting materials are found in the final product, thus minimizing waste. studypulse.au For reactions with low atom economy, even a high percentage yield can generate significant waste. primescholars.com
A plausible, though not unique, synthetic pathway to 3-Methyl-3-o-tolylbutanoic acid could involve a Friedel-Crafts acylation of toluene (B28343) with 3,3-dimethylacrylic acid chloride, followed by a reduction step. To illustrate the principle of atom economy, let's consider a hypothetical synthesis involving the reaction of an o-tolyl magnesium halide Grignard reagent with a suitable keto-ester, followed by hydrolysis.
The formula for atom economy is: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studypulse.au
Rearrangement and addition reactions often have 100% atom economy, while substitution and elimination reactions tend to have lower atom economies due to the generation of leaving groups and other byproducts. scranton.edu Improving atom economy involves choosing reaction types, such as additions and rearrangements, that inherently incorporate most or all reactant atoms into the product. primescholars.com
Table 1: Hypothetical Atom Economy Calculation for a Synthesis Step
| Reactant/Product | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| o-Tolylmagnesium bromide | C7H7BrMg | 195.34 | Reactant |
| Ethyl 3-methyl-3-oxobutanoate | C7H12O3 | 144.17 | Reactant |
| This compound | C12H16O2 | 192.25 | Desired Product |
| Magnesium bromide ethoxide | C2H5BrMgO | 149.28 | Byproduct |
Atom Economy = [192.25 / (195.34 + 144.17)] x 100% = 56.6%
This table presents a hypothetical calculation to illustrate the concept of atom economy. The actual synthetic routes and their efficiencies may vary.
Exploration of Alternative, Environmentally Benign Solvents (e.g., aqueous media, supercritical fluids)
Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be flammable, toxic, and environmentally harmful. gaspublishers.com Green chemistry promotes the use of safer, more environmentally benign alternatives. researchgate.net
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have poor solubility in water, techniques such as the use of surfactants, phase-transfer catalysts, or co-solvents can facilitate reactions in aqueous systems. researchgate.netmdpi.com For the synthesis of this compound, performing steps like hydrolysis in water is standard, but exploring catalytic reactions in aqueous emulsions or micellar systems could further enhance the green profile of the process. mdpi.com
Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. wikipedia.orgjeires.com Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and its solvent properties can be tuned by adjusting temperature and pressure. mdpi.comresearchgate.net It can effuse through solids like a gas and dissolve materials like a liquid, enhancing mass transfer. wikipedia.org For the synthesis of this compound, scCO₂ could be used as a reaction medium for catalytic steps or as a solvent for extraction and purification, allowing for easy separation of the product by simple depressurization and eliminating the need for conventional solvent removal processes. jeires.comnih.gov
Table 2: Comparison of Conventional and Green Solvents
| Property | Conventional Solvents (e.g., Toluene, THF) | Green Solvents (e.g., Water, scCO₂) |
|---|---|---|
| Toxicity | Often high, can be carcinogenic or neurotoxic | Low to non-toxic gaspublishers.com |
| Flammability | High | Non-flammable gaspublishers.com |
| Environmental Impact | Contributes to air pollution (VOCs), soil/water contamination | Minimal environmental impact gaspublishers.com |
| Recyclability/Disposal | Requires energy-intensive distillation; disposal can be costly | Easily recycled; scCO₂ separates on depressurization gaspublishers.commdpi.com |
Development and Application of Sustainable Catalytic Systems (e.g., biocatalysts, heterogeneous catalysts)
Catalysis is a cornerstone of green chemistry, as catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity, reducing energy consumption and unwanted byproducts. scispace.com
Biocatalysts: Enzymes are nature's catalysts, offering exceptional selectivity (chemo-, regio-, and enantio-) under mild, often aqueous, conditions. ed.ac.uknih.gov Their use can replace harsh chemical reagents and reduce waste. europa.eu For a chiral molecule like this compound, biocatalysis is particularly relevant. Lipases, a class of hydrolase enzymes, have been successfully used for the kinetic resolution of 3-aryl alkanoic acids, a class of compounds structurally similar to the target molecule. almacgroup.com A potential green strategy would involve the synthesis of a racemic mixture of a this compound ester, followed by a highly enantioselective hydrolysis catalyzed by a lipase (B570770) to yield one enantiomer of the acid and the unreacted ester of the other enantiomer, which can then be separated. almacgroup.com
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. studymind.co.uksavemyexams.com Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and minimizes product contamination. mdpi.com Transition metals on solid supports (e.g., Palladium on carbon for hydrogenation) or solid acid catalysts (e.g., zeolites, sulfated zirconia) are common examples. studymind.co.ukmdpi.com In a potential synthesis of this compound, a heterogeneous catalyst could be employed for hydrogenation or esterification steps, providing a more sustainable alternative to homogeneous catalysts that are difficult to recover. nih.gov
Table 3: Comparison of Biocatalysts and Heterogeneous Catalysts
| Catalyst Type | Advantages | Potential Application for this compound |
|---|---|---|
| Biocatalysts (e.g., Lipases) | High enantioselectivity, mild reaction conditions (aqueous, room temp.), biodegradable. ed.ac.ukalmacgroup.com | Enantioselective kinetic resolution of a racemic ester to produce enantiomerically pure acid. almacgroup.com |
| Heterogeneous Catalysts (e.g., Pd/C, Zeolites) | Easy separation and recycling, high thermal stability, reduced waste streams. studymind.co.ukmdpi.com | Hydrogenation of an unsaturated precursor or solid acid-catalyzed esterification/hydrolysis. |
Strategies for Waste Minimization and Byproduct Recycling
A key goal of green chemistry is the prevention of waste rather than its treatment after it has been created. This involves designing processes that minimize effluent and allow for the recycling of materials.
Solvent and Catalyst Recycling: As discussed, the use of heterogeneous catalysts and green solvents like scCO₂ inherently facilitates recycling. mdpi.commdpi.com Conventional solvents, if used, should be recovered via distillation and reused in subsequent batches to minimize waste and purchasing costs.
Byproduct Valorization: Ideally, synthetic pathways should be designed to avoid producing non-useful byproducts. When byproducts are unavoidable, opportunities for their valorization should be explored. For example, in some industrial processes, spent acids are recovered, re-concentrated, and reused. essentialchemicalindustry.org In a hypothetical synthesis of this compound, if a significant byproduct is formed, research could be directed towards converting it into a valuable starting material for another process. For instance, some chemical recycling processes can depolymerize waste polymers back into their constituent monomers, which can then be purified and re-polymerized. essentialchemicalindustry.orgcarbios.com A similar cradle-to-cradle approach could be envisioned for byproducts from specialty chemical synthesis.
Process Intensification: This involves developing smaller, more efficient production systems. For instance, using continuous flow reactors instead of large batch reactors can improve safety, control, and efficiency, while reducing waste. In situ product removal (ISPR) is another strategy where the desired product is continuously removed from the reaction mixture, which can prevent product degradation and overcome reaction equilibria or product inhibition, leading to higher yields and less waste. nih.gov
Future Research Directions and Emerging Trends for 3 Methyl 3 O Tolylbutanoic Acid Research
Development of Highly Efficient and Selective Catalytic Systems for Asymmetric Synthesis
The asymmetric synthesis of 3-Methyl-3-o-tolylbutanoic acid is of paramount importance for accessing enantiomerically pure forms of the molecule, which are often crucial for its biological activity. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high efficiency and stereoselectivity.
A significant area of investigation will be the use of transition-metal catalysis. Chiral transition metal complexes, particularly those based on rhodium, ruthenium, and iridium, are powerful tools for asymmetric transformations. researchgate.netalmacgroup.com For the synthesis of this compound, research is anticipated to explore the asymmetric hydrogenation of a suitable β,β-disubstituted α,β-unsaturated carboxylic acid precursor. The development of new chiral ligands that can create a highly specific and constrained environment around the metal center will be crucial for achieving high enantioselectivity. sustainability-directory.combohrium.com The design of these ligands often involves creating steric bulk and specific electronic properties to favor the formation of one enantiomer over the other. bohrium.com
Another promising avenue is the use of organocatalysis, which utilizes small, chiral organic molecules to catalyze stereoselective reactions. nih.gov This approach avoids the use of potentially toxic and expensive heavy metals. For the synthesis of this compound, chiral Brønsted acids or bases could be employed to activate the substrates and control the stereochemical outcome of the reaction.
Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Potential Advantages | Potential Challenges |
| Transition-Metal Catalysis | High catalytic activity, broad substrate scope. researchgate.net | Cost and toxicity of precious metals, sensitivity to air and moisture. |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. nih.gov | Lower catalytic activity compared to metal catalysts, may require higher catalyst loading. |
| Dual Catalysis | Synergistic activation of substrates, potential for novel reactivity. | Complex reaction optimization, matching of catalyst compatibility. |
Advanced Automation and Flow Chemistry in Production Processes
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Advanced automation and flow chemistry are poised to revolutionize the synthesis of complex molecules like this compound.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions at high temperatures and pressures. curiaglobal.com For the synthesis of this compound, a continuous-flow process could be designed for key steps, such as the formation of the carbon-carbon bond or the final hydrogenation. rsc.orgorganic-chemistry.orgrsc.org This would allow for precise control over reaction parameters, leading to higher yields and purities. beilstein-journals.org
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput experimentation and optimization of reaction conditions. nih.govnih.govsigmaaldrich.com These systems can automatically vary parameters such as temperature, pressure, catalyst loading, and reagent concentration, allowing for the rapid identification of optimal conditions for the synthesis of this compound. sigmaaldrich.com
Table 2: Potential Benefits of Automation and Flow Chemistry
| Feature | Benefit for this compound Synthesis |
| Precise Control | Improved yield and selectivity, reduced byproduct formation. |
| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions. europa.eu |
| Scalability | Seamless transition from laboratory to production scale. organic-chemistry.org |
| High-Throughput Screening | Rapid optimization of reaction conditions. |
| Process Intensification | Reduced reaction times and smaller reactor footprints. |
Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The vast and complex landscape of chemical reactions presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes. researchgate.netrsc.orgcecam.org
For the synthesis of this compound, ML models can be trained on existing reaction data to predict the outcome of new reactions. mit.eduacs.orgbohrium.com These models can learn complex relationships between reactants, catalysts, solvents, and reaction conditions to predict yields, selectivities, and potential side products. researchgate.netarxiv.orgarxiv.orgnih.gov This predictive capability can significantly reduce the number of experiments required to identify a viable synthetic route. bohrium.comchemrxiv.org
Furthermore, AI algorithms can be used for retrosynthetic analysis, proposing potential synthetic pathways for this compound by working backward from the target molecule. rsc.org These algorithms can explore a vast chemical space and identify novel and efficient routes that may not be apparent to a human chemist. The integration of ML with automated synthesis platforms can create a closed-loop system where the AI proposes experiments, the automated system performs them, and the results are used to further refine the ML model. researchgate.netbeilstein-journals.orgucla.edu
Table 3: Applications of Machine Learning and AI in Synthesis
| Application | Description |
| Reaction Outcome Prediction | Predicting the yield and selectivity of a reaction based on input parameters. mit.eduacs.org |
| Retrosynthetic Analysis | Proposing synthetic routes to a target molecule. rsc.org |
| Catalyst Design | Identifying promising catalyst structures for a specific transformation. sustainability-directory.com |
| Reaction Optimization | Guiding the selection of optimal reaction conditions. beilstein-journals.orgwhiterose.ac.uk |
| Mechanism Elucidation | Providing insights into the underlying reaction mechanisms. |
Bio-inspired Synthetic Routes and Enzyme Engineering for Novel Transformations
Nature provides a vast and largely untapped resource for chemical synthesis. Bio-inspired synthetic routes and the use of engineered enzymes offer a green and highly selective alternative to traditional chemical methods. nih.gov
For the synthesis of this compound, biocatalytic approaches could be employed for key transformations. For instance, hydrolase enzymes, such as lipases and esterases, have been shown to be effective in the kinetic resolution of 3-arylalkanoic acids, providing access to enantiomerically pure compounds. almacgroup.commdpi.comnih.gov Research in this area will focus on screening for new enzymes with improved activity and selectivity towards the specific structure of this compound's precursors. nih.gov
Furthermore, the rapidly advancing field of enzyme engineering allows for the modification of existing enzymes to enhance their catalytic properties or even to create entirely new functionalities. rug.nlmax-planck-innovation.deyork.ac.uknih.govbohrium.com Directed evolution and rational design can be used to tailor enzymes for the specific synthesis of this compound, potentially leading to highly efficient and environmentally benign manufacturing processes. rug.nlnih.gov The development of novel carbon-carbon bond-forming enzymes could provide a direct and atom-economical route to the carbon skeleton of the target molecule. rug.nlmax-planck-innovation.deyork.ac.uknih.govbohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
